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Feature Oleandrin Ouabain

Source Nerium oleander (all parts, highest in

leaves) [1] [2]

Acokanthera schimperi and Strophanthus
gratus [3] [4]

| Chemical Structure | Aglycone: Oleandrigenin Sugar: Dideoxy-3-O-methyl-L-arabinose (L-oleandrose)

[1] [5] | Aglycone: Ouabagenin Sugar: L-rhamnose [3] [4] | | Molecular Formula & Weight | C₃₂H₄₈O₉ /

576.72 g·mol⁻¹ [5] | C₂₉H₄₄O₁₂ / 584.66 g·mol⁻¹ [3] | | Primary Mechanism | Inhibition of Na⁺/K⁺-ATPase

[1] [5] | Inhibition of Na⁺/K⁺-ATPase [3] [4] | | Binding Affinity | Information not specified in search results

| Higher affinity for α3 and α2 isoforms over α1 isoform of Na⁺/K⁺-ATPase [6] | | Pharmacokinetics | High

lipid-solubility; well-absorbed from GI tract; slow clearance; half-life ~2 hours (oral); excreted in feces and

urine [5] [2] | Low oral bioavailability; poor absorption from alimentary tract; onset of action 2-10 min (IV);

excreted largely unchanged by kidneys [4] | | Toxic Blood Concentration (Human) | 1-2 ng/mL (toxic); ~20

ng/mL (fatal) [2] | Information not specified in search results | | Research & Clinical Status | Pre-clinical

and Phase I/II trials for cancer (as part of PBI-05204/Anvirzel) [1] [2] [7] | Not an approved drug in the

USA; used experimentally to inhibit Na⁺/K⁺-ATPase [3] | | Key Research Applications | Investigation of

anticancer [1], antiviral [2], and neuroprotective properties [7] | Experimental model for mania

(neuroscience) [6], tool for selective neuronal ablation [6], study of hypertension and endogenous Na⁺/K⁺-

ATPase inhibitors [8] [4] |

Shared Mechanism of Action

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s548407?utm_src=pdf-body
https://www.smolecule.com/products/s548407?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3841991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902680/
https://go.drugbank.com/drugs/DB01092
https://en.wikipedia.org/wiki/Ouabain
https://pmc.ncbi.nlm.nih.gov/articles/PMC3841991/
https://en.wikipedia.org/wiki/Oleandrin
https://go.drugbank.com/drugs/DB01092
https://en.wikipedia.org/wiki/Ouabain
https://en.wikipedia.org/wiki/Oleandrin
https://go.drugbank.com/drugs/DB01092
https://pmc.ncbi.nlm.nih.gov/articles/PMC3841991/
https://en.wikipedia.org/wiki/Oleandrin
https://go.drugbank.com/drugs/DB01092
https://en.wikipedia.org/wiki/Ouabain
https://www.sciencedirect.com/topics/neuroscience/ouabain
https://en.wikipedia.org/wiki/Oleandrin
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902680/
https://en.wikipedia.org/wiki/Ouabain
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3841991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902680/
https://www.mskcc.org/cancer-care/integrative-medicine/herbs/oleandrin
https://go.drugbank.com/drugs/DB01092
https://pmc.ncbi.nlm.nih.gov/articles/PMC3841991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902680/
https://www.mskcc.org/cancer-care/integrative-medicine/herbs/oleandrin
https://www.sciencedirect.com/topics/neuroscience/ouabain
https://www.sciencedirect.com/topics/neuroscience/ouabain
https://pmc.ncbi.nlm.nih.gov/articles/PMC21970/
https://en.wikipedia.org/wiki/Ouabain
https://www.smolecule.com/products/s548407?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Oleandrin and ouabain both exert their primary effect by binding to and inhibiting the sodium-potassium

pump (Na⁺/K⁺-ATPase) on the extracellular surface of cell membranes [1] [4] [6]. This shared mechanism

triggers a consistent downstream cascade of cellular events, which can be summarized in the following

pathway:
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Oleandrin/Ouabain

Binds to Na+/K+-ATPase (Pump)

Inhibits Pump Activity

↑ Intracellular Na+

Reduced Na+ Gradient

↓ NCX Activity
↑ Intracellular Ca2+

Downstream Effects

• Altered Membrane Potential
• Altered Neuronal Excitability

• Increased Muscle Contractility
• Activation of Signaling Cascades

• Apoptosis Induction
• Neurotoxicity at high doses

Click to download full resolution via product page
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Comparative Experimental Data

A 2020 pre-clinical study directly compared the cardiotoxic effects of low, repeated doses of these

cardenolides in a rat model, providing valuable experimental data on their relative toxicity profiles [9].

Objective: To evaluate and compare the chronic effects of digoxin, ouabain, and oleandrin on heart

physiology and tissue [9].

Protocol:

Subjects: 28 Wistar rats distributed into four groups (n=7).
Treatment: Control group received NaCl 0.9%. Treated groups received 50 μg/kg of digoxin (DIG),

ouabain (OUA), or oleandrin (OLE) every 24 hours for 21 days.
Measurements:

Serial electrocardiograms (ECGs).
Serum levels of cardiac and toxicity markers: Creatinine Kinase (CK), CK-MB, Troponin I (cTnI),

Lactate Dehydrogenase (LDH), and calcium.
Heart tissue analysis: Histology, scanning electron microscopy (SEM), and Western blot for

BNP and Na+/K+-ATPase isoforms.

Key Findings Summary:

Parameter Oleandrin (OLE) Ouabain (OUA) Digoxin (DIG)

Serum LDH Significantly Increased [9] No significant
change

No significant
change

Histology Degenerative changes & moderate
focal necrosis [9]

Degenerative
changes [9]

Degenerative
changes [9]

SEM (Cardiac
Fibers)

Rupture and shortening [9] Information not
specified

Information not
specified

BNP Protein
Levels

Higher [9] Higher [9] Lower

Na+/K+ Pump
α2

Higher [9] Higher [9] Lower
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Conclusion: The study concluded that while all three glycosides caused cardiovascular damage, oleandrin

demonstrated the most pronounced toxic effects under the experimental conditions, as evidenced by

increased LDH, tissue necrosis, and structural damage to cardiac fibers [9].

Key Takeaways for Researchers

Choose based on research application: Use ouabain for neuroscience models related to mania,
neurotransmission, or as a well-characterized experimental tool for Na⁺/K⁺-ATPase inhibition [6].

Investigate oleandrin for its potential in oncology (inducing apoptosis, sensitizing cancer cells) or
virology (activity against enveloped viruses) [1] [2].

Account for pharmacokinetics in experimental design: Ouabain's low oral bioavailability makes it
suitable for intravenous administration in studies [4]. Oleandrin's high lipid-solubility and good

gastrointestinal absorption are relevant for oral dosing studies but also contribute to its tissue
distribution and toxicity profile [5] [2].

Prioritize safety due to narrow therapeutic windows: Both compounds are highly toxic.
Oleandrin's documented fatal blood concentration is as low as ~20 ng/mL [2]. Adhere to strict safety

protocols.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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